![molecular formula C10H12N2O5S B601276 Cefazedone Impurity 10 CAS No. 18884-65-6](/img/new.no-structure.jpg)
Cefazedone Impurity 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefazedone Impurity 10 is a byproduct of the synthesis of cefazedone, a third-generation cephalosporin antibiotic. This impurity can affect the quality and safety of the final product, making it essential to understand its properties, synthesis, and biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 10 involves the synthesis of cefazedone, during which various impurities, including Impurity 10, are formed. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process involves the use of cephalosporin intermediates and specific reagents under controlled conditions to ensure the formation of the desired impurity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cefazedone, followed by isolation and purification of the impurity. This process requires stringent quality control measures to ensure the impurity’s consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Cefazedone Impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity .
科学的研究の応用
Toxicity Assessment
One of the primary applications of Cefazedone Impurity 10 is in toxicity assessment. Recent studies have utilized zebrafish embryos as a model organism to evaluate the toxicity of cefazedone and its impurities. The methodology involves:
- Preparation of Test Solutions : The impurity is diluted in artificial seawater to create various concentrations.
- Embryo Exposure : Zebrafish embryos are exposed to these solutions for a specified duration.
- Observation : Researchers monitor developmental outcomes, including survival rates and morphological abnormalities.
Findings from Toxicity Studies
Research indicates that certain impurities, including this compound, exhibit varying degrees of toxicity compared to the parent compound. For instance, studies have shown that while cefazedone itself has a relatively low toxicity profile, some degradation products can significantly increase toxicity levels, particularly at higher concentrations .
Quality Control in Pharmaceutical Manufacturing
This compound plays a crucial role in quality control processes within pharmaceutical manufacturing. The presence and concentration of impurities must be monitored to comply with regulatory standards. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify these impurities.
Quality Control Measures
- Stability Testing : Regular stability testing of cefazedone formulations helps in identifying the formation of impurities over time.
- Regulatory Compliance : Manufacturers must adhere to guidelines that stipulate acceptable limits for impurities, ensuring that products remain within safety thresholds throughout their shelf life.
- Batch Analysis : Each batch of cefazedone produced is analyzed for impurity content to ensure consistency and safety.
Case Studies on this compound
Several case studies highlight the implications of this compound in clinical settings:
-
Case Study on Toxicity Evaluation :
- A study conducted on zebrafish embryos demonstrated that exposure to this compound resulted in a higher incidence of developmental defects compared to control groups treated with cefazedone alone .
- The findings emphasized the need for rigorous testing of all degradation products during drug development.
- Regulatory Review Case :
作用機序
The specific mechanism of action of Cefazedone Impurity 10 is not well-documented. as an impurity, it may interact with biological systems in ways that differ from the parent compound, cefazedone. The molecular targets and pathways involved in its action are likely related to its chemical structure and functional groups .
類似化合物との比較
Cefazedone Impurity 10 can be compared with other impurities of cefazedone, such as:
- Cefazedone Impurity 1
- Cefazedone Impurity 14
- Cefazedone Impurity 16
- Cefazedone Impurity 17
- Cefazedone Impurity 19
- Cefazedone Impurity 20
Each of these impurities has unique properties and potential effects on the quality and safety of cefazedone. This compound is unique in its specific formation pathway and potential impact on the final product .
生物活性
Cefazedone Impurity 10, a byproduct of the synthesis of the cephalosporin antibiotic cefazedone, has garnered attention due to its potential biological activities and implications for drug safety. This article explores its biological activity, including toxicity assessments, mechanisms of action, and comparative studies with other cefazedone impurities.
Overview of this compound
This compound (CAS No. 18884-65-6) is classified as a third-generation cephalosporin antibiotic impurity. Its presence in pharmaceutical formulations can affect the quality, efficacy, and safety of the drug. Understanding its biological activity is crucial for ensuring patient safety and effective therapeutic outcomes.
Cefazedone and its impurities primarily exert their effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits bacterial growth and leads to cell lysis. While the specific mechanism of this compound is not fully characterized, it is presumed to exhibit similar properties due to its structural relationship with cefazedone .
Zebrafish Model
Recent studies have utilized the zebrafish model to evaluate the toxicity of cefazedone impurities, including Impurity 10. The zebrafish model is advantageous for assessing developmental toxicity due to its transparency and rapid development.
- Embryotoxicity Assessment : In a study examining various cefazolin sodium impurities, it was found that certain impurities exhibited significant teratogenic effects. For instance, when zebrafish embryos were exposed to concentrations of cefazedone above 300 μg/ml, a high mortality rate was observed . The teratogenic rates increased with concentration:
- At 100 μg/ml: Teratogenic rate < 5%
- At 300 μg/ml: Teratogenic rate > 90%
This indicates that impurities like this compound may pose risks at elevated concentrations.
Comparative Toxicity Analysis
A comparative analysis among different cefazolin sodium impurities revealed that some impurities (notably MMTD) had stronger embryotoxic effects than others. The study highlighted that structural characteristics significantly influence the toxicity profile of these compounds .
Impurity | Teratogenic Rate (%) | Mortality Rate (%) | Notable Effects |
---|---|---|---|
MMTD | >90 | >90 | Body length shortening, axis bending |
Impurity G | Moderate | Low | Reduced head size, body transparency |
Cefazedone | Low | <9 | Normal development at low concentrations |
Case Studies
- Toxicity Evaluation in Zebrafish : A study conducted on various cefazolin sodium impurities found that MMTD was responsible for severe deformities in zebrafish embryos, such as body length reduction and spinal deformities. This study underscores the importance of monitoring impurities during drug formulation to mitigate risks associated with embryonic exposure .
- Pharmacological Profiling : Research has shown that cefotaxime metal complexes derived from related cephalosporins exhibit antioxidant and anticancer properties against HepG-2 cells. While not directly related to this compound, these findings suggest potential avenues for exploring therapeutic applications beyond antibiotic activity .
特性
CAS番号 |
18884-65-6 |
---|---|
分子式 |
C10H12N2O5S |
分子量 |
272.28 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, [6R-(6α,7β)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。